Adamantane Adamantane Adamantane is a member of adamantanes and a polycyclic alkane.
Adamantane is a natural product found in Psidium guajava with data available.
adamantane is a mineral.
A tricyclo bridged hydrocarbon.
Brand Name: Vulcanchem
CAS No.: 281-23-2
VCID: VC21342765
InChI: InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2
SMILES:
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol

Adamantane

CAS No.: 281-23-2

Cat. No.: VC21342765

Molecular Formula: C10H16

Molecular Weight: 136.23 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Adamantane - 281-23-2

CAS No. 281-23-2
Molecular Formula C10H16
Molecular Weight 136.23 g/mol
IUPAC Name adamantane
Standard InChI InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2
Standard InChI Key ORILYTVJVMAKLC-UHFFFAOYSA-N
Canonical SMILES C1C2CC3CC1CC(C2)C3
Appearance Off-White Solid
Melting Point 183-186 °C

Chemical Structure and Properties

Adamantane (C₁₀H₁₆) can be described as the fusion of three cyclohexane rings in a unique spatial arrangement that mirrors the diamond crystal lattice . This distinctive structure gives the compound its name, derived from the Greek word "adamantinos," meaning relating to steel or diamond . As the simplest diamondoid compound, it represents an important class of polyhedral organic molecules.

Physical and Chemical Properties

Adamantane exhibits several notable physical and chemical characteristics that contribute to its utility in various applications.

PropertyValue/Description
Chemical formulaC₁₀H₁₆
Molecular weight136.238 g·mol⁻¹
AppearanceWhite to off-white powder
OdorCamphor-like
Density1.07 g/cm³ (25 °C)
CAS number281-23-2

The compound is a colorless crystalline solid at room temperature with a distinctive camphor-like odor . Its highly symmetrical and compact structure allows for relatively easy substitution of hydrogen atoms with various functional groups, contributing to its versatility in chemical synthesis and pharmaceutical applications .

Structural Characteristics

The adamantane molecule possesses a unique ring-tetrahedral structure that is highly symmetrical and clathrate in nature . This configuration results in exceptional stability, making it the most stable isomer of C₁₀H₁₆ . The spatial arrangement of carbon atoms creates a rigid framework that is virtually stress-free, contributing to its usefulness as a structural backbone for various compounds .

Historical Background and Discovery

The history of adamantane represents an interesting chapter in the development of organic chemistry, particularly in the study of polyhedral compounds.

Initial Theoretical Predictions and Early Attempts

Several other researchers, including D. Bottger, attempted to synthesize adamantane using various methods but were unsuccessful in producing the actual compound .

Discovery and Isolation

Adamantane was first discovered and isolated from petroleum fractions by Stanislav Landa and his colleagues in 1933 . They extracted it from the Hodonín oil field in Czechoslovakia and presented their findings at the Twelfth Congress of Industrial Chemistry in Prague in 1932, with the proceedings published later . Landa, who was a chemist specialized in fuel industry, had received his education in technical chemistry at the Technical University in Prague and had worked as an assistant to Professor F. Schulz at the Prague Institute of Fuel Technology and Luminosity .

First Successful Synthesis

Synthesis Methods

The synthesis of adamantane has evolved significantly since Prelog's initial method, with several approaches developed to improve yield and efficiency.

Industrial Synthesis

The current industrial production method for adamantane primarily uses dicyclopentadiene, a byproduct from petroleum refining, as the raw material . This process involves two main steps:

  • Hydrogenation of dicyclopentadiene to tetrahydrodicyclopentadiene

  • Isomerization of tetrahydrodicyclopentadiene to adamantane

For the hydrogenation process, typical catalysts include Raney Ni and Pd/Al₂O₃ . The isomerization step is more technically challenging and has been the focus of significant research .

Isomerization Methods

There are four main isomerization methods based on different catalyst types:

Catalyst TypeCharacteristicsAdvantagesDisadvantages
AlCl₃Current industrial methodHigh catalytic activity, high yieldProduces black tar, toxic, complicated post-processing
Super acidUses catalysts like CH₃SO₃H-SbF₅Effective isomerizationEnvironmental concerns
Ionic liquidAlternative approachPotentially greenerStill under development
ZeoliteSolid acid catalystMore environmentally friendlyVariable yields

The AlCl₃ method, despite being the current standard for industrial production, produces significant waste in the form of black tar and presents safety concerns due to the toxicity and acidity of AlCl₃ . These environmental and safety issues have driven research into alternative, more sustainable synthesis methods.

Pharmaceutical Applications

Adamantane derivatives have emerged as important compounds in pharmaceutical development, with several approved medications incorporating this structural element.

Adamantane-Based Drugs in Clinical Practice

The adamantane moiety serves as the structural backbone for numerous therapeutic compounds . Current adamantane derivatives in clinical practice include:

DrugClassificationTherapeutic Use
AmantadineAntiviral/AntiparkinsonianInfluenza A treatment, Parkinson's disease
MemantineNMDA receptor antagonistAlzheimer's disease
RimantadineAntiviralInfluenza A treatment
TromantadineAntiviralHerpes simplex
AdapaleneRetinoidAcne treatment
SaxagliptinDPP4 inhibitorType 2 diabetes
VildagliptinDPP4 inhibitorType 2 diabetes

These compounds have been approved for a wide spectrum of indications, providing vital treatment options for millions of patients worldwide .

Mechanisms of Action

Adamantane derivatives exhibit diverse mechanisms of action depending on their specific functional groups and therapeutic targets:

  • Antiviral adamantanes (amantadine, rimantadine, tromantadine) typically interfere with viral replication or penetration processes .

  • Neurological treatments like memantine act on glutamate receptors in the brain, specifically as NMDA receptor antagonists, helping to regulate glutamate activity in Alzheimer's disease .

  • Antidiabetic adamantanes (saxagliptin, vildagliptin) function as dipeptidyl peptidase-4 (DPP4) inhibitors, which help regulate blood glucose levels by preventing the degradation of incretin hormones .

Recent Research Findings

Recent studies have demonstrated potential new therapeutic applications for adamantane derivatives. Research published in 2022 showed that novel adamantane derivatives, similarly to DPP4 inhibitors, can restrict diabetes-induced cognitive deficits in mice . These compounds demonstrated the ability to modulate inflammatory pathways in the diabetic brain, potentially reducing dysfunction or cell death in brain areas important for cognitive function .

The study found that these derivatives can lead to overexpression of GLP-1 (glucagon-like peptide) as well as genes like Bdnf and Cav1, which translate into central blockade of pro-inflammatory cytokine synthesis and significant improvement in memory performance in diabetic mice . This suggests promising roles for newly synthesized adamantane derivatives in preventing and treating cognitive impairment associated with diabetes and related diseases .

Drug Delivery Systems and Surface Recognition

Beyond direct therapeutic applications, adamantane plays an important role in drug delivery systems and surface recognition studies.

Surface Recognition Studies

The rigid and well-defined structure of adamantane makes it valuable for surface recognition studies, where precise molecular interactions are crucial . This application leverages the predictable spatial arrangement of functional groups attached to the adamantane scaffold.

Other Applications and Future Perspectives

Adamantane's unique physical and chemical properties have led to applications beyond the pharmaceutical industry.

Industrial Applications

The compound finds use in several industrial contexts:

  • High-density fuels: The compact molecular structure provides high energy density .

  • Lubricants: Adamantane derivatives serve as thermally stable lubricants in specialty applications .

  • New photoelectric materials: The symmetrical structure lends itself to novel applications in materials science .

Future Research Directions

Current research trends suggest several promising directions for adamantane research:

  • Development of green synthesis methods to replace the environmentally problematic AlCl₃ process .

  • Exploration of new adamantane derivatives with enhanced pharmacological properties.

  • Investigation of adamantane-based materials for applications in electronics and energy storage.

  • Expansion of adamantane's role in targeted drug delivery systems through more sophisticated supramolecular assemblies .

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